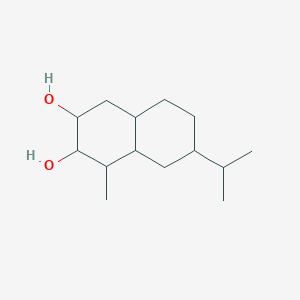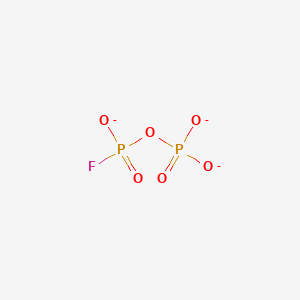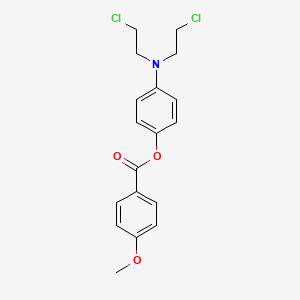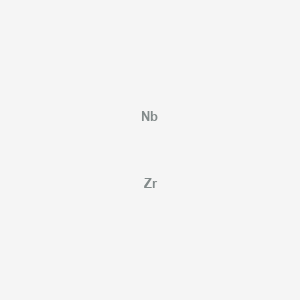
Niobium--zirconium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium–zirconium (1/1) is an alloy composed of equal parts niobium and zirconium. This compound is known for its exceptional properties, including high corrosion resistance, excellent mechanical strength, and superconducting capabilities. These attributes make it valuable in various industrial and scientific applications, particularly in environments that demand high performance under extreme conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of niobium–zirconium alloys typically involves the fusion of pure niobium and zirconium metals. One common method is the self-propagating high-temperature synthesis (SHS) process, which involves the calcium-thermal reduction of zirconium tetrafluoride in the presence of niobium powder . The optimal heating temperature and calcium content are crucial for ensuring the safety and efficiency of the SHS process.
Industrial Production Methods: In industrial settings, niobium–zirconium alloys are produced by melting pure metals, with zirconium often sourced as a sponge or electrolytic powder. The fusion process is carried out in a controlled environment to achieve the desired purity and uniformity of the alloy . Vacuum-arc remelting is another technique used to enhance the quality of the alloy by removing impurities and achieving a homogeneous composition.
Analyse Des Réactions Chimiques
Types of Reactions: Niobium–zirconium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the specific conditions under which they occur.
Common Reagents and Conditions:
Oxidation: Niobium–zirconium alloys can oxidize when exposed to air at elevated temperatures. The formation of a stable oxide layer enhances the alloy’s corrosion resistance.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or carbon monoxide to remove oxygen from the alloy.
Major Products Formed: The primary products of these reactions include various oxides, carbides, and nitrides of niobium and zirconium. These products contribute to the alloy’s enhanced mechanical and chemical properties.
Applications De Recherche Scientifique
Niobium–zirconium alloys have a wide range of scientific research applications:
Chemistry: Used as catalysts in organic synthesis and as components in high-performance materials.
Biology: Investigated for potential use in biomedical implants due to their biocompatibility and corrosion resistance.
Medicine: Explored for applications in medical devices and diagnostic equipment.
Mécanisme D'action
The unique properties of niobium–zirconium alloys are attributed to their atomic structure and the interactions between niobium and zirconium atoms. The alloy’s high corrosion resistance is due to the formation of a stable oxide layer on its surface, which protects it from further oxidation. The superconducting properties are a result of the alloy’s ability to maintain low electrical resistance at extremely low temperatures .
Comparaison Avec Des Composés Similaires
Niobium–titanium: Another superconducting alloy with similar applications in particle accelerators and magnetic resonance imaging (MRI) machines.
Zirconium–titanium: Known for its high strength and corrosion resistance, used in aerospace and chemical processing industries.
Niobium–tantalum: Exhibits excellent high-temperature stability and is used in aerospace and electronic applications.
Uniqueness: Niobium–zirconium alloys stand out due to their balanced combination of mechanical strength, corrosion resistance, and superconducting properties. This makes them particularly suitable for applications that require both high performance and durability under extreme conditions.
Propriétés
Numéro CAS |
12059-59-5 |
|---|---|
Formule moléculaire |
NbZr |
Poids moléculaire |
184.13 g/mol |
Nom IUPAC |
niobium;zirconium |
InChI |
InChI=1S/Nb.Zr |
Clé InChI |
GFUGMBIZUXZOAF-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
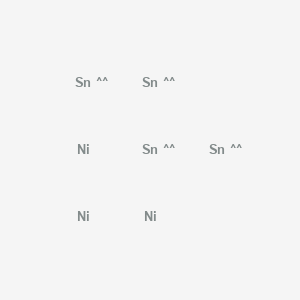
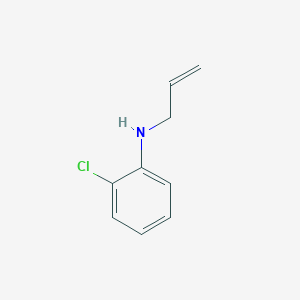

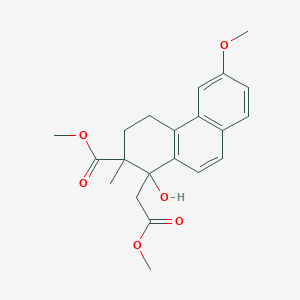
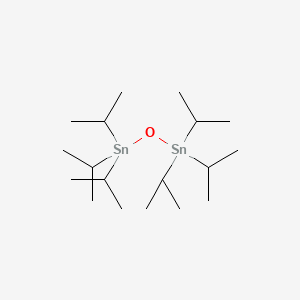
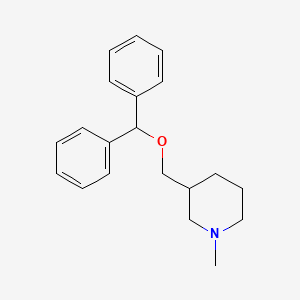
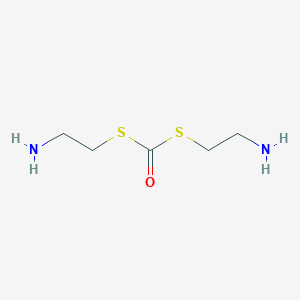

![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
